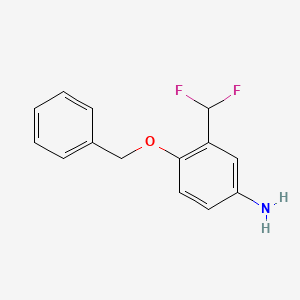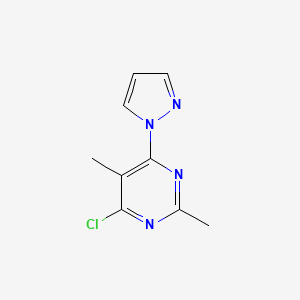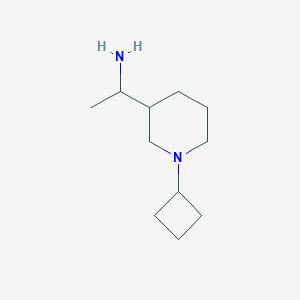![molecular formula C14H11ClO2 B1454505 Acide 3'-chloro-4'-méthyl-[1,1'-biphényl]-4-carboxylique CAS No. 885962-94-7](/img/structure/B1454505.png)
Acide 3'-chloro-4'-méthyl-[1,1'-biphényl]-4-carboxylique
Vue d'ensemble
Description
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Les dérivés d'indole sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . Le composé pourrait potentiellement être utilisé dans la synthèse de dérivés d'indole, qui se sont avérés être des composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de divers troubles dans le corps humain .
Activité anticancéreuse
Les dérivés d'indole, naturels et synthétiques, présentent diverses propriétés biologiquement vitales . Ils ont attiré une attention croissante ces dernières années pour leur application potentielle dans le traitement des cellules cancéreuses .
Activité antimicrobienne
Les dérivés d'indole ont montré un potentiel dans le traitement des microbes . Cela suggère que le composé pourrait être utilisé dans le développement d'agents antimicrobiens.
Traitement de divers troubles
Les dérivés d'indole ont été utilisés dans le traitement de différents types de troubles dans le corps humain . Cela suggère que le composé pourrait avoir des applications potentielles dans le développement de traitements pour diverses conditions de santé.
Activité antivirale
Les dérivés d'indole ont montré un potentiel en tant qu'agents antiviraux . Cela suggère que le composé pourrait être utilisé dans le développement de médicaments antiviraux.
Activité anti-inflammatoire
Les dérivés d'indole ont montré un potentiel en tant qu'agents anti-inflammatoires . Cela suggère que le composé pourrait être utilisé dans le développement de médicaments anti-inflammatoires.
Activité antioxydante
Les dérivés d'indole ont montré un potentiel en tant qu'antioxydants . Cela suggère que le composé pourrait être utilisé dans le développement de médicaments antioxydants.
Activité antidiabétique
Les dérivés d'indole ont montré un potentiel en tant qu'agents antidiabétiques . Cela suggère que le composé pourrait être utilisé dans le développement de médicaments antidiabétiques.
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway could include the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst could influence the action, efficacy, and stability of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid, particularly in the context of the Suzuki–Miyaura cross-coupling reaction .
Analyse Biochimique
Biochemical Properties
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular homeostasis . Additionally, it has been shown to impact the proliferation and apoptosis of certain cell types, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells . Studying its subcellular distribution provides insights into its potential mechanisms of action and therapeutic applications .
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXCQWIKFPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680134 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-94-7 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


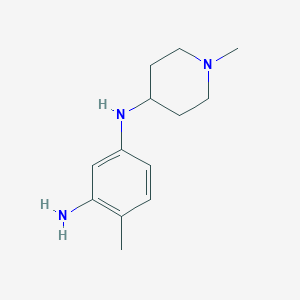

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
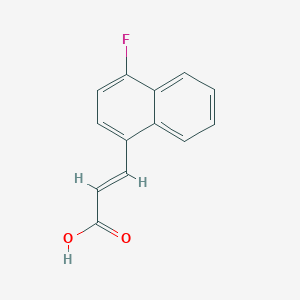
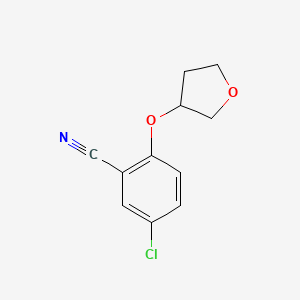
![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)
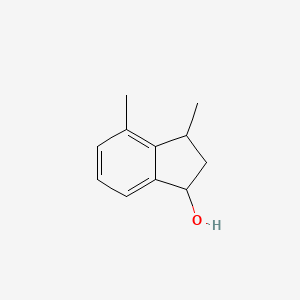
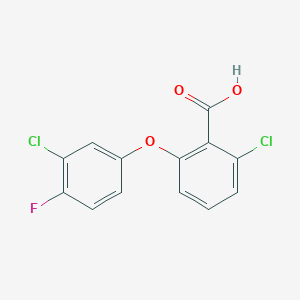
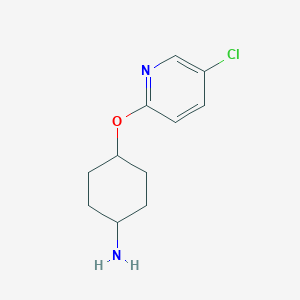
![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)
